N-(4-Fluoro-phenyl)-2-(1H-[1,2,4]triazol-3-ylsulfanyl)-acetamide
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Overview
Description
N-(4-Fluoro-phenyl)-2-(1H-[1,2,4]triazol-3-ylsulfanyl)-acetamide is a synthetic organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluoro-phenyl)-2-(1H-[1,2,4]triazol-3-ylsulfanyl)-acetamide typically involves the following steps:
Formation of the 1H-[1,2,4]triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfanyl group: This step involves the reaction of the triazole ring with a thiol or disulfide compound.
Attachment of the 4-fluorophenyl group: This is usually done via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the triazole-sulfanyl intermediate.
Formation of the acetamide linkage: This final step involves the reaction of the intermediate with an acylating agent, such as acetic anhydride or an acyl chloride, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluoro-phenyl)-2-(1H-[1,2,4]triazol-3-ylsulfanyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazole ring or the acetamide linkage.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified triazole or acetamide derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(4-Fluoro-phenyl)-2-(1H-[1,2,4]triazol-3-ylsulfanyl)-acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-Fluoro-phenyl)-2-(1H-[1,2,4]triazol-3-ylsulfanyl)-acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity, while the sulfanyl group can participate in redox reactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
N-(4-Fluoro-phenyl)-2-(1H-[1,2,4]triazol-3-ylsulfanyl)-acetamide can be compared with other similar compounds, such as:
N-(4-Chloro-phenyl)-2-(1H-[1,2,4]triazol-3-ylsulfanyl)-acetamide: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.
N-(4-Methyl-phenyl)-2-(1H-[1,2,4]triazol-3-ylsulfanyl)-acetamide: Contains a methyl group, which can influence its lipophilicity and metabolic stability.
N-(4-Nitro-phenyl)-2-(1H-[1,2,4]triazol-3-ylsulfanyl)-acetamide: The nitro group can significantly alter the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its combination of the fluorophenyl and triazole-sulfanyl moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4OS/c11-7-1-3-8(4-2-7)14-9(16)5-17-10-12-6-13-15-10/h1-4,6H,5H2,(H,14,16)(H,12,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTLGEHWVIVIEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC=NN2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353497 |
Source
|
Record name | STK499600 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6058-02-2 |
Source
|
Record name | STK499600 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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